2-Methyl-2-(pyrimidin-5-yl)propanoic acid
Overview
Description
2-Methyl-2-(pyrimidin-5-yl)propanoic acid is an organic compound characterized by a pyrimidine ring attached to a propanoic acid moiety
Mechanism of Action
Target of Action
The primary targets of 2-Methyl-2-(pyrimidin-5-yl)propanoic acid are currently unknown . This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Biochemical Pathways
Pyrimidine derivatives are often involved in nucleic acid synthesis and metabolism, so it is possible that this compound could have effects on these pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(pyrimidin-5-yl)propanoic acid typically involves the alkylation of pyrimidine derivatives. One common method includes the reaction of pyrimidine-5-carboxylic acid with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistent quality of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine ring can be functionalized with various substituents using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated or arylated pyrimidine derivatives.
Scientific Research Applications
2-Methyl-2-(pyrimidin-5-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. It may act as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Comparison with Similar Compounds
2-Methyl-3-(pyrimidin-2-yl)propanoic acid: Similar structure but with the pyrimidine ring attached at a different position.
2-Methyl-2-(pyridin-3-yl)propanoic acid: Contains a pyridine ring instead of a pyrimidine ring.
2-Methyl-2-(pyrimidin-4-yl)propanoic acid: Pyrimidine ring attached at the 4-position.
Uniqueness: 2-Methyl-2-(pyrimidin-5-yl)propanoic acid is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and interaction with biological targets. This distinct structure may confer unique biological activities and synthetic utility compared to its analogs.
Properties
IUPAC Name |
2-methyl-2-pyrimidin-5-ylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-8(2,7(11)12)6-3-9-5-10-4-6/h3-5H,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUJZIMCBYIJIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=CN=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1248288-05-2 | |
Record name | 2-methyl-2-(pyrimidin-5-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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